molecular formula C10H13NO2 B3021618 Methyl 2-(benzylamino)acetate CAS No. 53386-64-4

Methyl 2-(benzylamino)acetate

Cat. No.: B3021618
CAS No.: 53386-64-4
M. Wt: 179.22 g/mol
InChI Key: UAWVZBDVSNLPDT-UHFFFAOYSA-N
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Preparation Methods

Methyl 2-(benzylamino)acetate can be synthesized by reacting hydrogen formate with benzylamine under alkaline conditions. The specific preparation method involves putting hydrogen formate and benzylamine into an alkaline solvent at an appropriate molar ratio, stirring, and reacting at a constant temperature for a period of time. After the reaction, the product is obtained by acidification .

Chemical Reactions Analysis

Methyl 2-(benzylamino)acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions are carboxylic acids, primary amines, and substituted derivatives, respectively .

Scientific Research Applications

Methyl 2-(benzylamino)acetate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-(benzylamino)acetate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active products. It can also interact with receptors or enzymes, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Methyl 2-(benzylamino)acetate can be compared with similar compounds such as:

  • Benzylamino-acetic acid methyl ester
  • N-(phenylmethyl)glycine methyl ester
  • Glycine, N-(phenylMethyl)-, Methyl ester

These compounds share similar structural features but differ in their specific functional groups and chemical properties. This compound is unique due to its specific chiral properties and its use in the synthesis of chiral drugs .

Properties

IUPAC Name

methyl 2-(benzylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWVZBDVSNLPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80329665
Record name methyl 2-(benzylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17136-35-5
Record name methyl 2-(benzylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In scheme 6 b), methyl bromoacetate 22 is treated with benzylamine in CH2Cl2 at room temperature for 16 h. The N-benzylglycine methyl ester derivative 23 was obtained in 86% yield. This intermediate can be either acylated with a carboxylic acid derivative and DCC in THF or sulfonated with an appropriate sulfonyl chloride and triethylamine in CH2Cl2 to give derivative 24 or 25 as desired in good to excellent yields.
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Synthesis routes and methods II

Procedure details

To a solution of methyl 2-aminoacetate hydrochloride (15.00 g, 116.00 mmol, 1.0 eq) in CH2Cl2 (150 mL) was added Et3N (20 mL, 143.3 mmol, 1.2 eq) and PhCHO (14.6 mL, 143.3 mmol, 1.2 eq) in turn. The reaction mixture was stirred at room temperature overnight, and concentrated in vacuo. The residue was diluted with EtOAc and filtered. The filtrate was concentrated in vacuo to afford the crude product methyl 2-(benzylideneamino)acetate, which was used for the next step without further purification. To a solution of methyl 2-(benzylideneamino)acetate in MeOH (200 mL) at −5° C. was added NaBH4 (2.80 g, 72.8 mmol, 0.55 eq) slowly. The reaction mixture was stirred at −5° C. for 2 h. The reaction mixture was then quenched with water and extracted with EtOAc (100 mL×3). The combined organic phases were washed with water followed by brine, dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (20:1 (v/v) PE/EtOAc) to afford the title compound as colorless oil (21.30 g, 99%).
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99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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